Chemical structure and physical properties of 4-(3-Methylguanidino)benzoic acid
Chemical structure and physical properties of 4-(3-Methylguanidino)benzoic acid
An In-Depth Technical Guide to 4-(3-Methylguanidino)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive scientific overview of 4-(3-Methylguanidino)benzoic acid. The document elucidates its core chemical structure, details its physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and explores its potential biological activities based on its structural motifs. This guide is designed to serve as a foundational resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery, facilitating further research and development of this and related compounds.
Core Scientific Principles: Structure and Rationale
4-(3-Methylguanidino)benzoic acid is a synthetic compound featuring two key functional groups that dictate its chemical behavior and biological potential: a benzoic acid moiety and a methylguanidino group.
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The Benzoic Acid Core: This aromatic carboxylic acid provides a rigid scaffold and a site for hydrogen bonding and ionic interactions. The pKa of the carboxylic acid group is a critical determinant of its ionization state at physiological pH, influencing solubility and receptor binding.[1][2]
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The Guanidinium Group: The guanidino function is strongly basic and exists predominantly as a protonated, positively charged guanidinium ion over a wide pH range. This charge allows it to mimic the side chain of arginine, enabling it to act as a ligand for various biological targets, including enzymes and ion channels.[3] The addition of a methyl group to the guanidino moiety can modulate its basicity, steric profile, and binding affinity compared to its unsubstituted counterpart, 4-guanidinobenzoic acid.
This unique combination of a planar anionic group and a delocalized cationic group makes it a compelling candidate for probing biological systems that recognize zwitterionic or polar molecules.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Chemical Structure
The IUPAC name for the compound is 4-((amino(methylamino)methylidene)amino)benzoic acid. Its structure is depicted below.
Caption: Chemical structure of 4-(3-Methylguanidino)benzoic acid.
Physicochemical Data
The following table summarizes key physicochemical properties. Data for the closely related parent compound, 4-guanidinobenzoic acid, is included for reference where specific data for the methylated analog is not available.
| Property | Value (4-(3-Methylguanidino)benzoic acid) | Reference / Note |
| Molecular Formula | C₉H₁₁N₃O₂ | Calculated |
| Molecular Weight | 193.20 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[4] |
| Melting Point | >300 °C | Predicted; Parent compound (HCl salt) melts at 285 °C (dec.) |
| pKa (Carboxylic Acid) | ~4.2 | Predicted based on benzoic acid[1] |
| pKa (Guanidinium) | ~12.5 | Predicted; Guanidinium pKa is typically >12 |
| Solubility | Soluble in water (as salt), DMSO | Inferred from similar compounds[4] |
| CAS Number | N/A | Not assigned; Parent (4-guanidinobenzoic acid) is 16060-65-4[5] |
Synthesis and Characterization Workflow
The synthesis of 4-(3-Methylguanidino)benzoic acid can be achieved via a multi-step process starting from commercially available 4-aminobenzoic acid. The workflow is designed to be logical and efficient, with purification and characterization steps ensuring the integrity of the final product.
Proposed Synthetic Pathway
The synthesis involves the protection of the carboxylic acid, a directed methylation of the amino group, guanylation, and a final deprotection step.
Caption: Proposed synthetic workflow for 4-(3-Methylguanidino)benzoic acid.
Detailed Experimental Protocols
Expertise Note: The choice of a protective group (ester) is critical to prevent the acidic proton of the carboxyl group from interfering with subsequent base-catalyzed or nucleophilic reactions.[6] Reductive amination is chosen for N-methylation as it is a mild and high-yielding method for mono-methylation of anilines.
Step 1: Protection (Esterification) of 4-Aminobenzoic Acid
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Suspend 4-aminobenzoic acid (1.0 eq) in methanol (5-10 mL per gram).
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Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.
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Heat the mixture to reflux for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).
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Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-aminobenzoate.
Step 2: N-Methylation of Methyl 4-aminobenzoate
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Dissolve methyl 4-aminobenzoate (1.0 eq) in acetonitrile.
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Add aqueous formaldehyde (37%, 1.2 eq).
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Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction by adding water and extract with ethyl acetate.
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Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 4-(methylamino)benzoate.
Step 3: Guanylation
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Dissolve methyl 4-(methylamino)benzoate (1.0 eq) in a suitable solvent like isopropanol.[7]
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Add an aqueous solution of cyanamide (50%, 1.5 eq) followed by hydrochloric acid to maintain an acidic pH (pH 1-3).[8]
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Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
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Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the crude product.
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Filter and purify the intermediate ester if necessary.
Step 4: Deprotection (Hydrolysis)
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Suspend the crude methyl 4-(3-methylguanidino)benzoate in a mixture of water and methanol.
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Add sodium hydroxide (2.0-3.0 eq) and heat to reflux for 2-4 hours.
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Cool the solution and acidify carefully with 1M HCl to a pH of ~7.
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The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(3-Methylguanidino)benzoic acid.
Trustworthiness: A Self-Validating Protocol
Each step must be validated to ensure the integrity of the final compound.
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TLC: Used for reaction monitoring.
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NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure, proton environments, and carbon backbone of intermediates and the final product. The appearance of a new methyl singlet and shifts in aromatic signals are key indicators.
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Mass Spectrometry (MS): Confirms the molecular weight of the final product (Expected [M+H]⁺ = 194.09).
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HPLC: Assesses the purity of the final compound, which should be >95% for use in biological assays.
Potential Biological Activity and Applications
While specific biological data for 4-(3-Methylguanidino)benzoic acid is not extensively published, its structural components suggest significant potential in several therapeutic areas.
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Enzyme Inhibition: Guanidinobenzoic acid derivatives are known inhibitors of serine proteases, such as plasma kallikrein. The guanidinium group mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes. The methyl group could potentially enhance binding affinity or selectivity compared to the parent compound.
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Carbonic Anhydrase Inhibition: Related structures, such as 4-(3-benzyl-guanidino)benzenesulfonamides, have been shown to be selective inhibitors of carbonic anhydrase VII, an enzyme implicated in neuropathic pain.[9] This suggests the 4-(3-methylguanidino) scaffold could be explored for similar activity.
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General Pharmacological Scaffold: Benzoic acid derivatives are present in a vast number of biologically active compounds and drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The combination of this scaffold with the biologically active guanidine group presents a promising starting point for library synthesis and high-throughput screening.
Conclusion
4-(3-Methylguanidino)benzoic acid is a molecule with significant, albeit largely unexplored, potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure is ripe for biological investigation. This guide provides the necessary foundational information—from physicochemical properties and a detailed synthetic protocol to a rationale for its potential biological activity—to empower researchers to further investigate this promising compound. The validation and characterization steps outlined are crucial for ensuring the scientific rigor required in modern drug development.
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Iorga, B. I., et al. (2018). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 193-200. Retrieved March 28, 2026, from [Link]
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Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2019, September 23). MDPI. Retrieved March 28, 2026, from [Link]
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